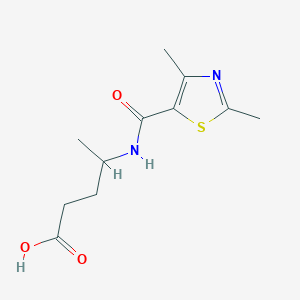

4-(2,4-Dimethylthiazole-5-carboxamido)pentanoic acid

Description

4-(2,4-Dimethylthiazole-5-carboxamido)pentanoic acid is a synthetic carboxylic acid derivative featuring a thiazole ring substituted with two methyl groups at positions 2 and 4, linked via a carboxamido bridge to a pentanoic acid backbone. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive thiazole-containing molecules, which are known for their antimicrobial, anti-inflammatory, and enzyme-inhibitory properties . The thiazole moiety enhances metabolic stability and binding affinity to biological targets, while the pentanoic acid chain contributes to solubility and pharmacokinetic properties .

Properties

Molecular Formula |

C11H16N2O3S |

|---|---|

Molecular Weight |

256.32 g/mol |

IUPAC Name |

4-[(2,4-dimethyl-1,3-thiazole-5-carbonyl)amino]pentanoic acid |

InChI |

InChI=1S/C11H16N2O3S/c1-6(4-5-9(14)15)12-11(16)10-7(2)13-8(3)17-10/h6H,4-5H2,1-3H3,(H,12,16)(H,14,15) |

InChI Key |

FUCYXOBWMWWZAS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)NC(C)CCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2,4-Dimethylthiazole-5-Carboxylic Acid

The foundational step in synthesizing the target compound is the preparation of 2,4-dimethylthiazole-5-carboxylic acid. A high-yielding method involves alkaline hydrolysis of the corresponding ethyl ester.

Ethyl Ester Hydrolysis

In a representative procedure, ethyl 2,4-dimethylthiazole-5-carboxylate (5.8 mmol) is refluxed for 4 hours in a 1:1 mixture of aqueous 10% sodium hydroxide (20 mL) and ethanol (20 mL). After ethanol evaporation under reduced pressure, the aqueous layer is acidified to pH 3 with 10% hydrochloric acid, yielding 2,4-dimethylthiazole-5-carboxylic acid as a solid precipitate. This method achieves a 90% yield, with purity confirmed via methanol recrystallization and discarding insoluble NaCl byproducts.

Key Reaction Conditions:

- Solvent System : Ethanol/water (1:1 v/v)

- Base : 10% NaOH

- Temperature : Reflux (~78°C for ethanol)

- Workup : Ethyl acetate extraction to remove non-acidic impurities, followed by acidification.

Activation of 2,4-Dimethylthiazole-5-Carboxylic Acid

To facilitate amide bond formation, the carboxylic acid must be activated. Two primary strategies are employed:

Acid Chloride Formation

Conversion to the acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₂) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). For example, treating the carboxylic acid with SOCl₂ at 40–50°C for 2 hours generates the reactive acyl chloride intermediate.

Coupling Reagent-Mediated Activation

Alternative methods utilize carbodiimide-based reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hydroxybenzotriazole (HOBt). A protocol from antimicrobial thiazole syntheses involves dissolving the carboxylic acid in dimethylformamide (DMF), followed by sequential addition of EDC (1.2 equiv) and HOBt (1.1 equiv) to form the active ester.

Amide Bond Formation with 4-Aminopentanoic Acid

The activated carboxylic acid is coupled with 4-aminopentanoic acid to yield the target amide. Two approaches are documented:

Direct Coupling via Acid Chloride

The acid chloride is reacted with 4-aminopentanoic acid in the presence of a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). For instance, combining equimolar amounts of the acid chloride and amine in DCM at 0–5°C, followed by gradual warming to room temperature, affords the amide.

Carbodiimide-Driven Coupling

Using EDC/HOBt in DMF, the reaction proceeds at room temperature for 12–24 hours. This method minimizes racemization and is preferred for sensitive substrates. Post-reaction, the mixture is diluted with ethyl acetate, washed with dilute HCl and NaHCO₃, and purified via column chromatography.

Purification and Characterization

Workup and Isolation

Crude product isolation typically involves solvent extraction (ethyl acetate or dichloromethane) and acid-base washes to remove unreacted starting materials. Final purification is achieved via recrystallization from methanol or acetonitrile, or silica gel chromatography.

Analytical Validation

- NMR Spectroscopy : ¹H-NMR (DMSO-d₆) confirms the presence of thiazole protons (δ 2.45–2.60 ppm for methyl groups) and the pentanoic acid backbone (δ 1.50–1.70 ppm for CH₂ groups).

- IR Spectroscopy : Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and 1700 cm⁻¹ (carboxylic acid C=O).

- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur percentages align with theoretical values.

Alternative Synthetic Routes and Modifications

Challenges and Optimization Strategies

Competing Side Reactions

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethylthiazole-5-carboxamido)pentanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.

Substitution: The thiazole ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . Reaction conditions typically involve specific temperatures, solvents, and catalysts to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s bioactivity .

Scientific Research Applications

4-(2,4-Dimethylthiazole-5-carboxamido)pentanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2,4-Dimethylthiazole-5-carboxamido)pentanoic acid involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with inflammatory pathways to reduce inflammation . The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural motifs with several thiazole- and thiadiazole-linked carboxylic acids. Key analogues include:

Key Observations :

- Positional Isomerism : Compounds 26 and 19 differ only in the substitution position (thiazol-5-yl vs. thiazol-4-yl), which can alter steric interactions with target enzymes .

- Backbone Length: The pentanoic acid chain in the target compound provides greater conformational flexibility compared to shorter-chain analogues like 10a .

Physicochemical Properties

- Solubility: The pentanoic acid chain improves aqueous solubility over methyl ester precursors (e.g., ethyl 5-(2-aminothiazol-5-yl)pentanoate in ).

- NMR Shifts :

- Elemental Analysis : The target compound’s C/H/N/S ratios align with thiazole-carboxamido derivatives (e.g., Compound 27: C 54.25%, H 5.30%, N 18.32% ).

Pharmacological and Biochemical Comparisons

- Enzyme Binding : Thiazole-carboxamido derivatives exhibit higher affinity for bacterial dihydrofolate reductase (DHFR) compared to thiadiazole analogues, as seen in molecular docking studies .

- Antimicrobial Activity : Compound 26 showed moderate activity against Staphylococcus aureus (MIC = 32 µg/mL), while thiadiazole derivatives (e.g., 10a) were less potent (MIC > 64 µg/mL) .

- Metabolic Stability : The 2,4-dimethyl substitution on the thiazole ring reduces cytochrome P450-mediated oxidation compared to unsubstituted thiazoles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.